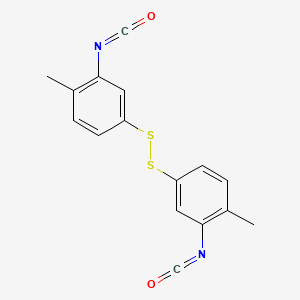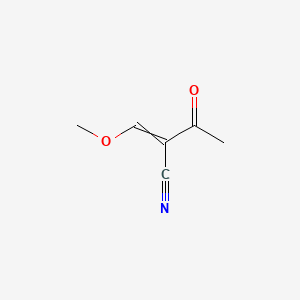![molecular formula C14H15IO3 B12521543 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 685136-04-3](/img/structure/B12521543.png)
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C14H15IO3. This compound is characterized by the presence of a cyclohexene ring, an iodine atom, and a methoxy group attached to a benzaldehyde core. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aldehyde Formation: The benzaldehyde core can be synthesized through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(Cyclohex-2-en-1-yl)oxy]-3-azido-5-methoxybenzaldehyde.
Applications De Recherche Scientifique
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the iodine atom and the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid:
Uniqueness
The presence of the iodine atom in 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Numéro CAS |
685136-04-3 |
|---|---|
Formule moléculaire |
C14H15IO3 |
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
4-cyclohex-2-en-1-yloxy-3-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H15IO3/c1-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 |
Clé InChI |
FJMDFUFSPYIAGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


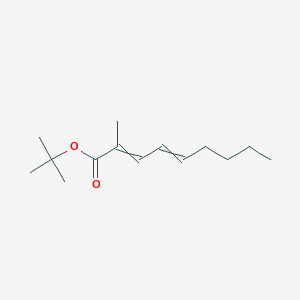
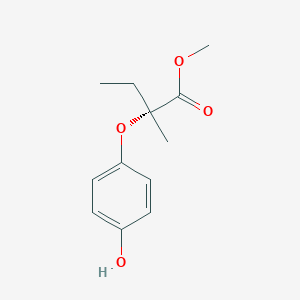
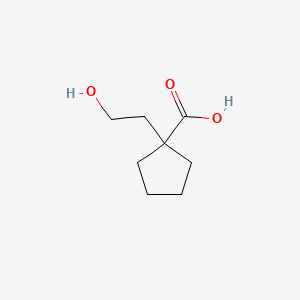
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

